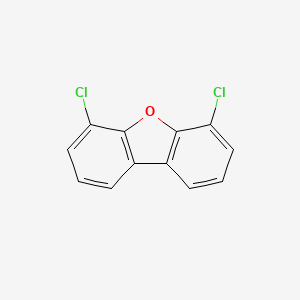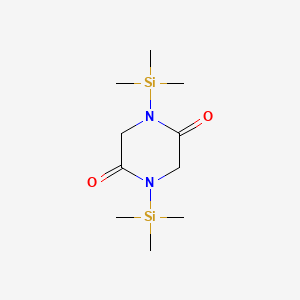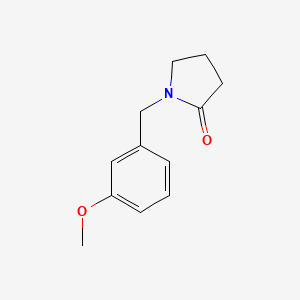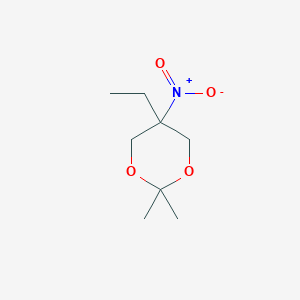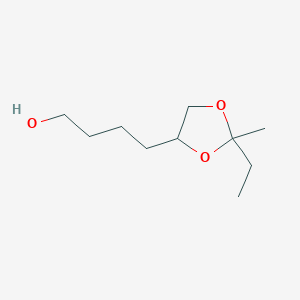![molecular formula C6H3N3O4 B14162054 7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide CAS No. 3524-07-0](/img/structure/B14162054.png)
7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide typically involves the nitration of benzo[C][1,2,5]oxadiazole. One common method is the reaction of 4-chloro-7-nitrobenzo[C][1,2,5]oxadiazole with nucleophiles such as mercaptoderivatives. This process involves nucleophilic aromatic substitution (SNAr) reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration reactions followed by purification processes to obtain high-purity this compound. The specific conditions and reagents used can vary depending on the desired yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic aromatic substitution reactions are common, especially with thiol groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Thiol groups and other nucleophiles are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can have different electronic and physical properties .
Scientific Research Applications
7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide has a wide range of applications in scientific research:
Chemistry: Used as a fluorogenic and fluorescent reagent in various chemical analyses.
Biology: Employed in the study of biological processes due to its fluorescent properties.
Medicine: Investigated for its potential anticancer, antileukemic, and immunosuppressive activities.
Industry: Utilized in the development of sensors and other electronic devices.
Mechanism of Action
The mechanism of action of 7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide involves its interaction with specific molecular targets and pathways. For example, it can act as a fluorescent probe by binding to metal ions such as copper (II), leading to a significant increase in fluorescence intensity. This property is utilized in intracellular imaging and other applications .
Comparison with Similar Compounds
1,2,4-Oxadiazoles: Known for their antimicrobial and anticancer activities.
1,3,4-Oxadiazoles: Used in the development of pharmaceuticals and energetic materials.
1,2,3-Oxadiazoles: Studied for their potential in various chemical applications.
Uniqueness: 7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide is unique due to its specific electronic properties and its ability to act as a highly sensitive fluorescent probe. Its applications in biological imaging and sensor development set it apart from other oxadiazole derivatives .
Properties
CAS No. |
3524-07-0 |
|---|---|
Molecular Formula |
C6H3N3O4 |
Molecular Weight |
181.11 g/mol |
IUPAC Name |
4-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C6H3N3O4/c10-8(11)5-3-1-2-4-6(5)9(12)13-7-4/h1-3H |
InChI Key |
VSSMHRXDWQQPOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NO[N+](=C2C(=C1)[N+](=O)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


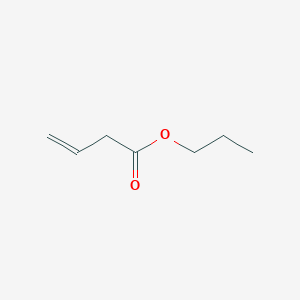
![N-[3-(4-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide](/img/structure/B14161985.png)
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methylphenoxy)ethyl]cyanamide](/img/structure/B14161986.png)
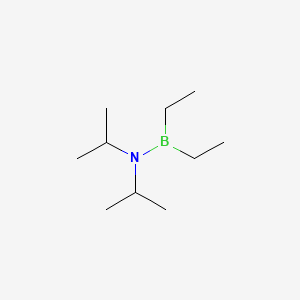
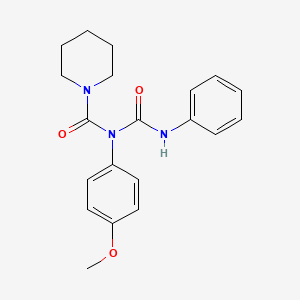
![5-[(6-Aminopyridin-3-yl)disulfanyl]pyridin-2-amine](/img/structure/B14161997.png)
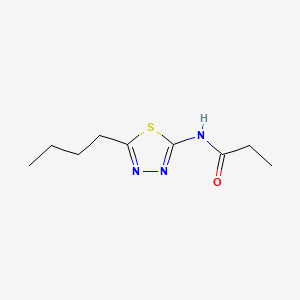
![1-[4-(2-Methylbutan-2-yl)phenoxy]butan-2-yl prop-2-yn-1-yl sulfite](/img/structure/B14162014.png)
